3-Bromo[1,1'-biphenyl]-4-yl 3-pyrrolidinyl ether hydrochloride
Overview
Description
3-Bromo[1,1’-biphenyl]-4-yl 3-pyrrolidinyl ether hydrochloride is an organic compound that features a biphenyl structure with a bromine atom at the 3-position and a pyrrolidinyl ether group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo[1,1’-biphenyl]-4-yl 3-pyrrolidinyl ether hydrochloride typically involves a multi-step process:
Bromination: The starting material, biphenyl, undergoes bromination to introduce a bromine atom at the 3-position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe).
Formation of Pyrrolidinyl Ether: The brominated biphenyl is then reacted with pyrrolidine in the presence of a base such as potassium carbonate (K2CO3) to form the pyrrolidinyl ether.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Bromo[1,1’-biphenyl]-4-yl 3-pyrrolidinyl ether hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The biphenyl and pyrrolidinyl ether moieties can be subjected to oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
3-Bromo[1,1’-biphenyl]-4-yl 3-pyrrolidinyl ether hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 3-Bromo[1,1’-biphenyl]-4-yl 3-pyrrolidinyl ether hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The biphenyl structure allows for π-π interactions, while the pyrrolidinyl ether group can form hydrogen bonds and other interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
3-Bromo[1,1’-biphenyl]-4-ol: Similar structure but with a hydroxyl group instead of a pyrrolidinyl ether group.
3-Bromobiphenyl: Lacks the pyrrolidinyl ether group, making it less versatile in terms of chemical reactivity and applications.
4-Bromobenzoic acid: Contains a carboxylic acid group instead of the biphenyl structure.
Uniqueness
3-Bromo[1,1’-biphenyl]-4-yl 3-pyrrolidinyl ether hydrochloride is unique due to the combination of the biphenyl core with a bromine atom and a pyrrolidinyl ether group. This combination provides a balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications in different fields.
Properties
IUPAC Name |
3-(2-bromo-4-phenylphenoxy)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO.ClH/c17-15-10-13(12-4-2-1-3-5-12)6-7-16(15)19-14-8-9-18-11-14;/h1-7,10,14,18H,8-9,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLZWATUOPMBPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=C(C=C(C=C2)C3=CC=CC=C3)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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